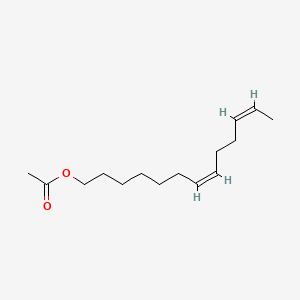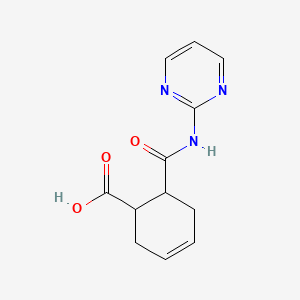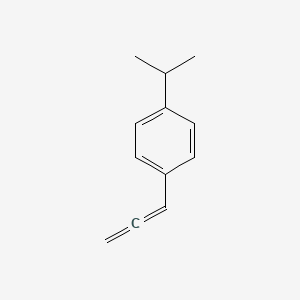
1-Propadienyl-4-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propadienyl-4-(propan-2-yl)benzene is a chemical compound with the molecular formula C12H14 It is an aromatic hydrocarbon that features a benzene ring substituted with a propadienyl group and an isopropyl group
準備方法
The synthesis of 1-Propadienyl-4-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-Propadienyl-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds .
科学的研究の応用
1-Propadienyl-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing, with studies exploring its interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-Propadienyl-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological systems .
類似化合物との比較
1-Propadienyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
p-Cymene (1-methyl-4-(propan-2-yl)benzene): Both compounds have similar structural features, but p-Cymene lacks the propadienyl group, making it less reactive in certain types of chemical reactions.
Phenylpropadiene (1,2-propadienylbenzene): This compound shares the propadienyl group but differs in the position of substitution on the benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the propadienyl and isopropyl groups, which confer distinct chemical properties and potential for diverse applications.
特性
CAS番号 |
200341-09-9 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-4-5-11-6-8-12(9-7-11)10(2)3/h5-10H,1H2,2-3H3 |
InChIキー |
IKQPSKOWNPPMPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


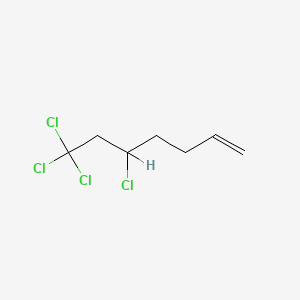
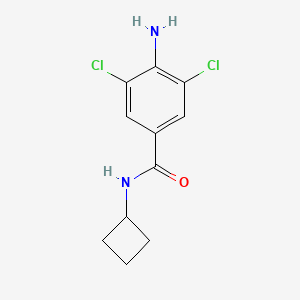
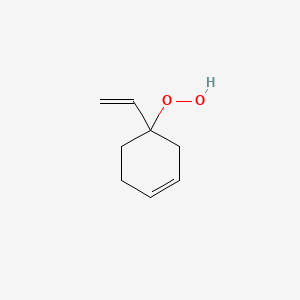
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)

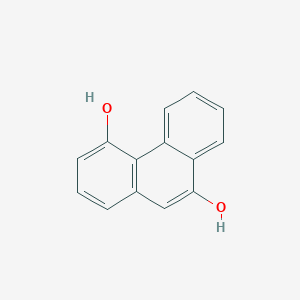



![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

